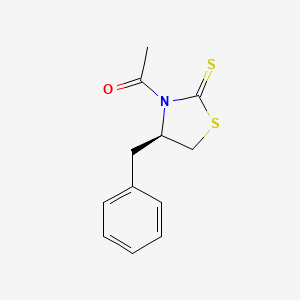

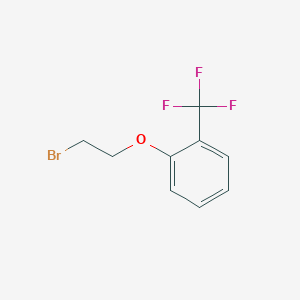

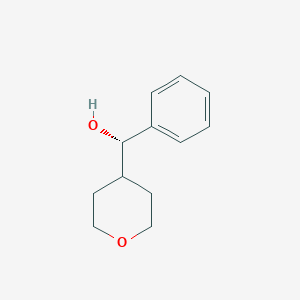

![molecular formula C11H9N5O B3166399 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91093-97-9](/img/structure/B3166399.png)

4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Overview

Description

“4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One such method involves the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves the reactions of carbonyl compounds with amidines .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in acid-base reactions due to their amine derivatives. Amines are chemical bases that neutralize acids to form salts plus water .Scientific Research Applications

HDAC and Mnk Inhibition

Histone deacetylase (HDAC) and mitogen-activated protein kinase-interacting kinases (Mnks) are crucial players in oncogenic signaling pathways. Simultaneously inhibiting both HDAC and Mnk can enhance tumor cell proliferation inhibition and offer a novel approach to combat cancer growth . Notably, compound A12, a 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative, demonstrated potent HDAC and Mnk inhibitory activity. In vitro antiproliferative assays revealed that A12 effectively suppressed human prostate cancer PC-3 cells. Docking studies highlighted the importance of the pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif in maintaining HDAC and Mnk activity.

Anticancer Activity

Pyrimidines, including 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, have been investigated for their anticancer potential. These compounds target cell growth and differentiation by modulating histone and non-histone acetylation levels. While HDAC inhibitors show promise in hematological cancers, their efficacy in solid tumors remains limited. Further research is needed to optimize their use against various cancer types .

Anti-Inflammatory Properties

Recent studies have reported the synthesis of functionally vital pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation. These compounds exhibit anti-inflammatory activities, making them potential candidates for therapeutic interventions .

Antimicrobial Activity

Compound (24), a 4-(benzo[d][1,3]dioxol-5-yl)-3-(3-chlorophenyl)-4H-spiro[isoxazole-5,3′-pyrido[1,2-a]pyrimidine]-2′,4′-dione, demonstrated potent antimicrobial activity. Its benzo[d]-[1,3]-dioxole group contributed to its effectiveness against various pathogens .

Other Pharmacological Activities

Pyrido[3,2-d]pyrimidine derivatives have also been explored for their antioxidant, antiviral, antibacterial, anti-allergic, and anti-inflammatory properties. These diverse activities highlight their potential in various therapeutic contexts .

Safety and Hazards

Exposure to 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE, a pyrimidine derivative, may cause a variety of symptoms including toxic epidermal necrolysis, pseudomembranous conjunctivitis, ulceration of the lids and conjunctivae of both corneas, and cataracts . When heated to decomposition, this compound emits toxic fumes of nitrogen oxides .

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells . The compound’s potent inhibitory activity against CDK2 has been demonstrated with IC50 values in the low micromolar range .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to the induction of apoptosis, effectively eliminating cancerous cells .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound’s action leads to alterations in cell cycle progression and the induction of apoptosis within cells .

properties

IUPAC Name |

N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c17-15-10-9-6-14-16(11(9)13-7-12-10)8-4-2-1-3-5-8/h1-7,17H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYBYDLKNGYSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

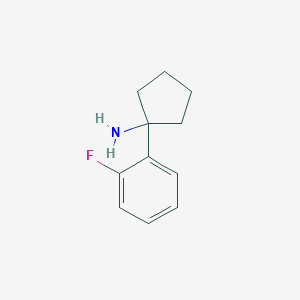

![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)

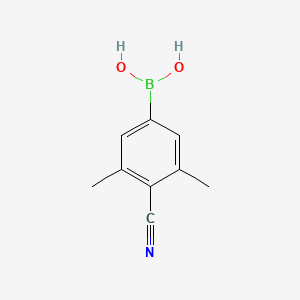

![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)

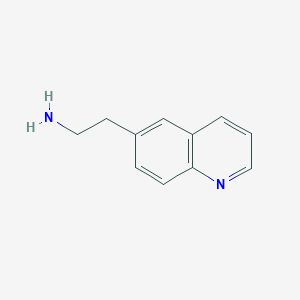

![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)